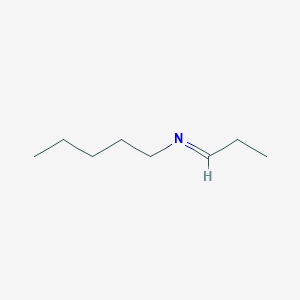
(1E)-N-Pentylpropan-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-N-Pentylpropan-1-imine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound has a pentyl group attached to the nitrogen atom and a propan-1-imine structure. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Pentylpropan-1-imine typically involves the condensation reaction between an aldehyde and an amine. One common method is the reaction of pentylamine with propanal under acidic or basic conditions to form the imine. The reaction can be represented as follows:
[ \text{C}5\text{H}{11}\text{NH}_2 + \text{CH}_3\text{CH}_2\text{CHO} \rightarrow \text{C}5\text{H}{11}\text{N=CHCH}_2\text{CH}_3 + \text{H}_2\text{O} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as acidic resins or metal catalysts, can enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-N-Pentylpropan-1-imine can undergo various chemical reactions, including:
Oxidation: The imine can be oxidized to form the corresponding nitrile.
Reduction: Reduction of the imine can yield the corresponding amine.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Formation of pentanenitrile.
Reduction: Formation of N-pentylpropan-1-amine.
Substitution: Formation of various substituted imines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1E)-N-Pentylpropan-1-imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1E)-N-Pentylpropan-1-imine involves its interaction with molecular targets through the imine group. The imine can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with electrophilic centers in biological molecules, potentially affecting enzyme activity and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (1E)-N-Butylpropan-1-imine
- (1E)-N-Hexylpropan-1-imine
- (1E)-N-Pentylbutan-1-imine
Uniqueness
(1E)-N-Pentylpropan-1-imine is unique due to its specific chain length and structural configuration, which can influence its reactivity and interaction with other molecules. The presence of the pentyl group provides distinct steric and electronic properties compared to shorter or longer alkyl chains.
Propiedades
Número CAS |
88744-98-3 |
|---|---|
Fórmula molecular |
C8H17N |
Peso molecular |
127.23 g/mol |
Nombre IUPAC |
N-pentylpropan-1-imine |
InChI |
InChI=1S/C8H17N/c1-3-5-6-8-9-7-4-2/h7H,3-6,8H2,1-2H3 |
Clave InChI |
UZPLSVVHPSORAY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN=CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


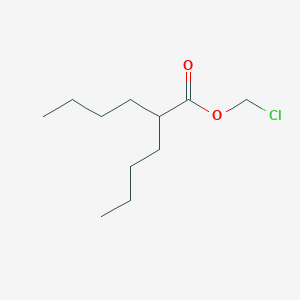
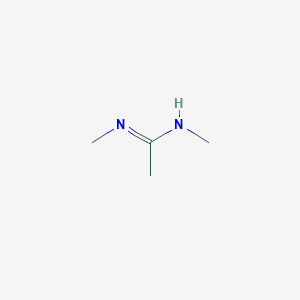
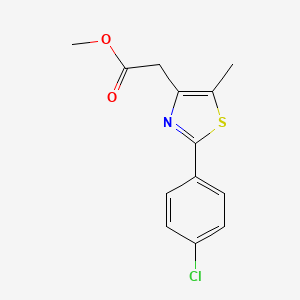
![{4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B14140422.png)

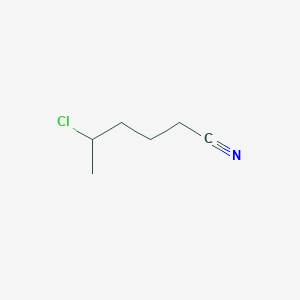


![4-({(2E)-3-[3-chloro-5-methoxy-4-(propan-2-yloxy)phenyl]-2-cyanoprop-2-enoyl}amino)benzoic acid](/img/structure/B14140462.png)
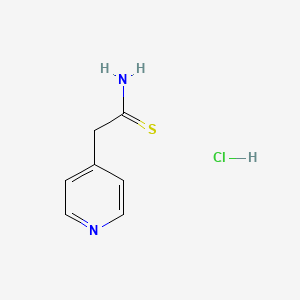
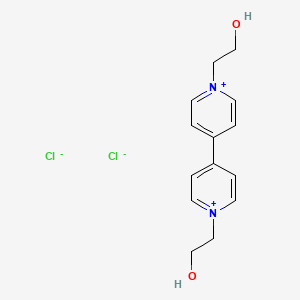
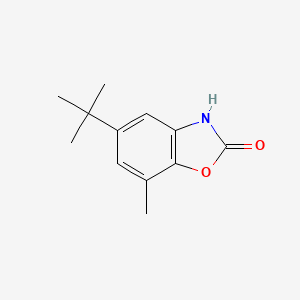
![N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B14140491.png)
![N-(2-chlorophenyl)-2-[3-(2-methylpropyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl]sulfanylacetamide](/img/structure/B14140495.png)
